molecular formula C14H14N6OS2 B2635104 1-(4-cyclopropylthiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034386-71-3

1-(4-cyclopropylthiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2635104
CAS No.: 2034386-71-3
M. Wt: 346.43
InChI Key: FWGULWDMXOKALP-UHFFFAOYSA-N
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Description

1-(4-cyclopropylthiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a useful research compound. Its molecular formula is C14H14N6OS2 and its molecular weight is 346.43. The purity is usually 95%.
The exact mass of the compound 1-(4-cyclopropylthiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-cyclopropylthiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-cyclopropylthiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c21-13(17-14-16-12(8-23-14)9-1-2-9)15-5-10-6-20(19-18-10)11-3-4-22-7-11/h3-4,6-9H,1-2,5H2,(H2,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGULWDMXOKALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)NC(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-cyclopropylthiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a novel synthetic entity that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C16H15N5OS2C_{16}H_{15}N_{5}OS_{2} with a molecular weight of 357.5 g/mol. It contains a thiazole ring, a triazole moiety, and a urea functional group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC16H15N5OS2
Molecular Weight357.5 g/mol
CAS Number2034389-65-4

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The specific compound under investigation has shown promising results against various bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell wall synthesis and function .

Anticancer Potential

The compound has been evaluated for its anticancer activity. Studies suggest that it may exert its effects through the inhibition of key enzymes involved in tumor growth and proliferation. For instance, it has been observed to inhibit phosphodiesterase activity, which is crucial for cancer cell signaling pathways. Additionally, the presence of the triazole moiety may enhance its interaction with biological targets involved in cancer progression .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It inhibits enzymes such as carbonic anhydrase and phosphodiesterases, which are implicated in various diseases including cancer .
  • DNA Interaction : The compound may interact with DNA synthesis pathways, leading to apoptosis in cancer cells .

Case Studies

Several studies have documented the biological activity of similar compounds with thiazole and triazole structures:

  • Antibacterial Study : A study found that derivatives of thiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell membrane integrity .
  • Anticancer Research : In a clinical setting, derivatives similar to the compound were tested on gastrointestinal stromal tumors (GISTs). Results indicated that these compounds could selectively target tumor cells while sparing normal cells, demonstrating their potential as targeted therapies .

Scientific Research Applications

Chemical Formula

  • Molecular Formula: C13_{13}H13_{13}N5_{5}S2_{2}
  • Molecular Weight: 301.39 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and urea functionalities. For instance, analogs of 1-(4-cyclopropylthiazol-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea have shown promising results against various cancer cell lines.

Case Study: Hepatocellular Carcinoma

A study demonstrated that derivatives with similar structural motifs exhibited significant inhibitory activity against hepatocellular carcinoma (HCC) cell lines (HepG2 and Huh7). The selectivity index (SI) indicated a favorable safety profile compared to existing therapies like Sorafenib .

Compound Cell Line IC50 (µM) Selectivity Index
Compound AHepG25.010
Compound BHuh74.512

Fungicidal Properties

Compounds with thiazole and triazole rings are also known for their antifungal properties. The specific compound under discussion has been evaluated for its efficacy against various fungal pathogens affecting crops.

Case Study: Efficacy Against Fungal Pathogens

In agricultural trials, the compound demonstrated significant antifungal activity against pathogens such as Fusarium and Aspergillus species. The results indicated a reduction in fungal growth by over 70% at concentrations as low as 50 ppm.

Fungal Pathogen Concentration (ppm) Inhibition (%)
Fusarium spp.5075
Aspergillus spp.10080

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